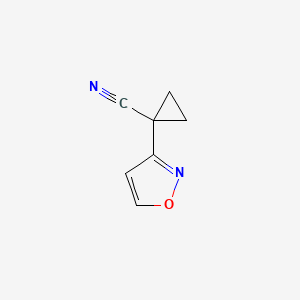
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile
Übersicht
Beschreibung
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile is a compound that features a cyclopropane ring attached to an isoxazole moiety, with a nitrile group attached to the cyclopropane ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Compounds containing isoxazole rings are known for their diverse biological activities and are often used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction.
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation.
Analyse Chemischer Reaktionen
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile group or the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclopropane ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Biological Studies: The compound can be used in studies to understand the biological activities of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: Isoxazole derivatives are used in the development of new drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its diverse biological activities. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A GABA receptor agonist with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a cyclopropane ring and a nitrile group, potentially leading to unique biological activities and applications .
Eigenschaften
Molekularformel |
C7H6N2O |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-5-7(2-3-7)6-1-4-10-9-6/h1,4H,2-3H2 |
InChI-Schlüssel |
VRNQUDGHHKWMPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=NOC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













